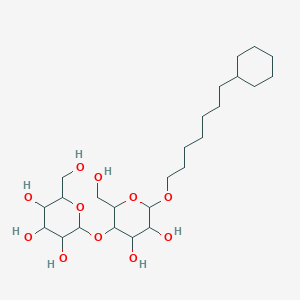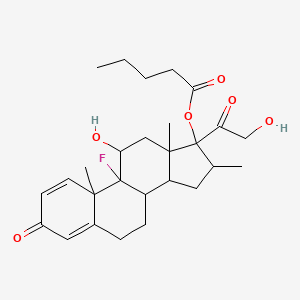
Betamethasone-17-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone-17-valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of betamethasone . It is widely used in dermatology for its anti-inflammatory and immunosuppressive properties. This compound is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone-17-valerate involves reacting betamethasone with trimethyl orthovalerate under nitrogen gas protection. The reaction mixture is then treated with sulfuric acid aqueous solution, followed by pyridine. The organic layer is separated, concentrated under reduced pressure, and further purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) and spectrophotometric methods to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone-17-valerate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include betamethasone-21-valerate and betamethasone free alcohol .
Wissenschaftliche Forschungsanwendungen
Betamethasone-17-valerate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of quantitative methods.
Biology: Studied for its effects on cellular processes and gene expression related to inflammation.
Medicine: Extensively used in dermatology to treat inflammatory skin conditions.
Wirkmechanismus
Betamethasone-17-valerate exerts its effects by controlling the rate of protein synthesis and depressing the migration of polymorphonuclear leukocytes and fibroblasts. It reverses capillary permeability and stabilizes lysosomal membranes at the cellular level to prevent or control inflammation . The compound activates lipocortins, which inhibit phospholipase A2, thereby blocking the synthesis of inflammatory mediators like leukotrienes .
Vergleich Mit ähnlichen Verbindungen
- Clobetasol propionate
- Hydrocortisone
- Fluocinolone acetonide
Comparison: Betamethasone-17-valerate is unique due to its moderate potency and lower incidence of steroid-induced adverse effects compared to other glucocorticoids . While clobetasol propionate is more potent, it has a higher risk of side effects. Hydrocortisone is less potent and often used for milder conditions . Fluocinolone acetonide has similar applications but differs in its potency and side effect profile .
Eigenschaften
IUPAC Name |
[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)
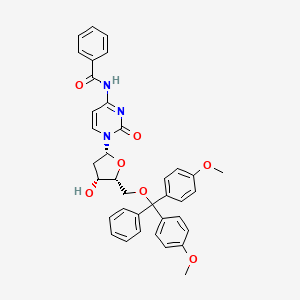


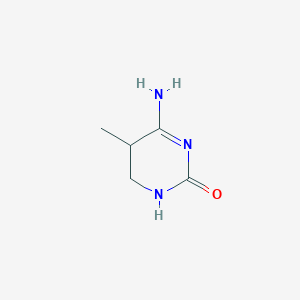

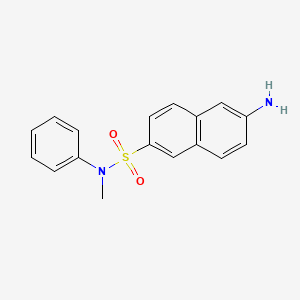
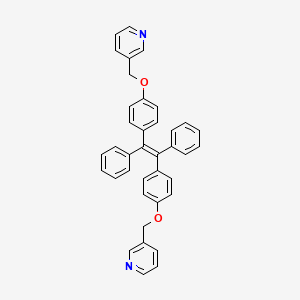
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
